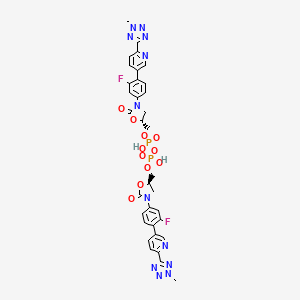
Dysprosium boride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium boride can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and self-propagating high-temperature synthesis. One common method involves the direct reaction of dysprosium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete formation of the boride compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, dysprosium oxide and boron carbide, are mixed and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and ground to the desired particle size.
化学反应分析
Types of Reactions: Dysprosium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form dysprosium oxide and boron oxide.
Reduction: It can be reduced by hydrogen gas at high temperatures to yield elemental dysprosium and boron.
Substitution: this compound can react with halogens to form dysprosium halides and boron halides.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental dysprosium (Dy) and boron (B).
Substitution: Dysprosium halides (e.g., DyCl₃) and boron halides (e.g., BCl₃).
科学研究应用
Dysprosium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: this compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and cancer therapy.
Medicine: Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Industry: this compound is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
作用机制
The mechanism by which dysprosium boride exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of dysprosium and boron atoms allows for strong magnetic interactions, making it an effective material for applications requiring high magnetic performance. Additionally, its high thermal stability and resistance to oxidation contribute to its effectiveness in various industrial processes.
相似化合物的比较
- Neodymium boride (NdB₂)
- Samarium boride (SmB₆)
- Gadolinium boride (GdB₄)
Comparison: Dysprosium boride stands out due to its superior magnetic properties and higher thermal stability compared to other rare-earth borides. While neodymium boride and samarium boride are also known for their magnetic properties, this compound’s ability to maintain its magnetic performance at higher temperatures makes it particularly valuable for high-temperature applications. Gadolinium boride, on the other hand, is more commonly used for its neutron absorption properties rather than its magnetic characteristics.
属性
CAS 编号 |
12008-04-7 |
|---|---|
分子式 |
B6Dy-2 |
分子量 |
227.4 g/mol |
IUPAC 名称 |
dysprosium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
InChI |
InChI=1S/B6.Dy/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
InChI 键 |
LKQWUOGFVNOSMD-UHFFFAOYSA-N |
规范 SMILES |
B12B3[B-]14B5[B-]23B45.[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


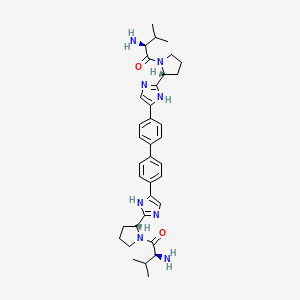
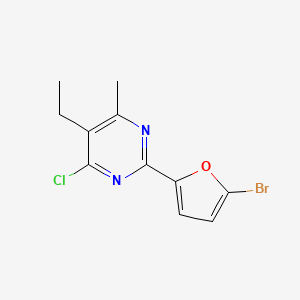


![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
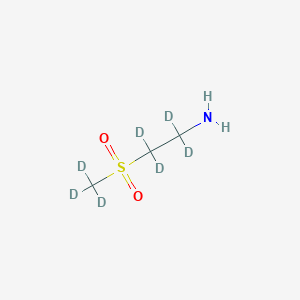

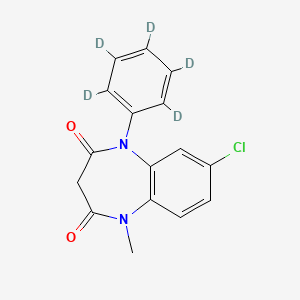
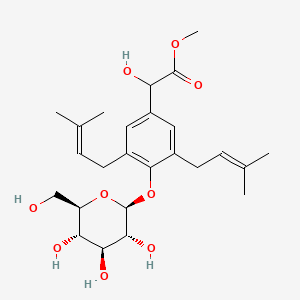

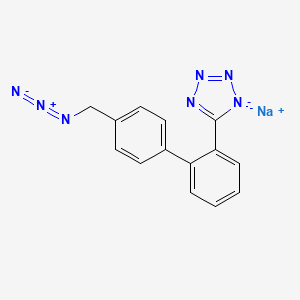
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
